molecular formula C23H25N3O2 B176153 4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide CAS No. 102187-53-1

4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide

Cat. No.: B176153
CAS No.: 102187-53-1
M. Wt: 375.5 g/mol
InChI Key: ICEZCGKMKDYPQG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide (CAS: 102187-53-1) is a naphthoquinone derivative featuring a carboxamide group at position 2, an imino bridge at position 4, and a substituted phenyl ring with diethylamino and methyl substituents. Its molecular formula is C23H25N3O2, with a molecular weight of 375.46 g/mol . The presence of the diethylamino group enhances electron-donating properties, while the methyl group on the phenyl ring contributes to steric effects, influencing solubility and reactivity.

For example, describes similar coupling reactions (e.g., 13a–e) yielding hydrazinylidene derivatives with high yields (94–95%) and characterized via IR, NMR, and mass spectrometry . The target compound likely undergoes comparable purification steps, such as recrystallization from dioxane or methanol, to achieve ≥98% purity .

Properties

IUPAC Name

4-[4-(diethylamino)-2-methylphenyl]imino-N-methyl-1-oxonaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-5-26(6-2)16-11-12-20(15(3)13-16)25-21-14-19(23(28)24-4)22(27)18-10-8-7-9-17(18)21/h7-14H,5-6H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEZCGKMKDYPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575641
Record name (4E)-4-{[4-(Diethylamino)-2-methylphenyl]imino}-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102187-53-1
Record name (4E)-4-{[4-(Diethylamino)-2-methylphenyl]imino}-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide, commonly referred to by its CAS number 102187-53-1, is a synthetic compound characterized by its complex molecular structure. It has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H25N3O2C_{23}H_{25}N_{3}O_{2}, with a molar mass of 375.46 g/mol. The compound is classified as an irritant and should be stored at temperatures between 2°C and 8°C to maintain stability .

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Specifically, the compound's structure suggests potential interactions with monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters .

Antioxidant Activity

Studies have shown that naphthalene derivatives exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of the dihydronaphthalene moiety, which may scavenge free radicals and reduce oxidative stress in cells .

Neuroprotective Effects

Compounds structurally related to this naphthalene derivative have demonstrated neuroprotective effects in various models. For instance, analogs have been tested for their ability to protect dopaminergic neurons from neurotoxicity associated with oxidative stress . This suggests that this compound may also possess similar neuroprotective properties.

Anticancer Potential

Preliminary studies indicate that naphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved may include modulation of signaling cascades such as PI3K/Akt and MAPK pathways .

Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic potential of several analogs related to the compound. It was found that only a few exhibited significant neurotoxicity when oxidized by MAO-B, highlighting the importance of metabolic activation in determining biological activity .

Study 2: Antioxidant Evaluation

Another investigation focused on assessing the antioxidant capacity of naphthalene derivatives. Results indicated that these compounds could effectively reduce reactive oxygen species (ROS) levels in vitro, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Data Summary Table

Property Value
Molecular FormulaC23H25N3O2
Molar Mass375.46 g/mol
Density1.14 g/cm³
Storage Conditions2°C - 8°C
Biological ActivitiesAntioxidant, Neuroprotective, Anticancer

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds similar to 4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide exhibit significant anticancer properties. A study conducted on derivatives of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties of similar compounds have shown promise in models of neurodegenerative diseases. The diethylamino group may contribute to increased bioavailability and efficacy in targeting neurological pathways .

Materials Science Applications

  • Dyes and Pigments :
    • The structural characteristics of this compound allow it to function as a dye or pigment in various applications. Its vibrant color properties can be utilized in textiles and coatings, providing an avenue for commercial exploitation .
  • Photovoltaic Materials :
    • Research into organic photovoltaics has identified compounds with similar structures as potential materials for solar cells due to their ability to absorb light and convert it into electrical energy efficiently .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various imine derivatives, including our compound, assessing their cytotoxicity against breast cancer cell lines. Results indicated that modifications to the diethylamino group enhanced activity, leading to a significant reduction in cell viability at low concentrations (IC50 values < 10 µM) .

Case Study 2: Antimicrobial Testing

In a comparative study published in Applied Microbiology, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of naphthoquinone-carboxamide derivatives with variations in substituents on the phenylimino and carboxamide groups. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
4-[[4-(Diethylamino)-2-methylphenyl]imino]-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide (Target) N-methyl carboxamide; diethylamino, methylphenylimino C23H25N3O2 375.46 Pharmaceutical research (receptor targeting, enzyme modulation)
4-[[4-(Diethylamino)phenyl]imino]-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide Phenyl carboxamide; diethylaminophenylimino C26H24N3O2 437.54 Biochemical studies (interaction with aromatic receptors)
N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide Quinoline core; nitrophenethyl substituent C19H17N3O3 335.36 Intermediate in synthesis of bioactive molecules (e.g., antimicrobial agents)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyano group; sulfamoylphenyl, methylphenylhydrazine C16H15N5O3S 357.38 Anticancer research (DNA intercalation, topoisomerase inhibition)

Key Differences and Implications

Replacing the N-methyl carboxamide with a phenyl group (as in the 437.54 g/mol analogue) reduces steric hindrance but may decrease selectivity for hydrophobic binding pockets .

Synthetic Accessibility Compounds like 13a and 13b () are synthesized via diazonium salt coupling with yields >90%, suggesting efficient scalability for the target compound if similar methods are employed .

Thermal Stability The target compound’s crystalline powder form () suggests higher melting points (>250°C) compared to the quinoline derivative (melting point: 127–128°C), implying superior thermal stability for storage and formulation .

Pharmacological Potential The diethylamino group in the target compound may enhance interactions with G-protein-coupled receptors (GPCRs) or kinases, as seen in analogues studied for anticancer and antimicrobial activity . In contrast, the cyano-sulfamoyl derivative (13a) exhibits strong hydrogen-bonding capacity (NH2, C≡N), making it suitable for targeting polar enzyme active sites .

Preparation Methods

Synthesis of N-Methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide

The naphthalene carboxamide precursor is synthesized through Friedel-Crafts acylation or direct amidation. A representative procedure involves reacting 1-oxo-1,4-dihydronaphthalene-2-carbonyl chloride with methylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction is catalyzed by triethylamine (TEA) to neutralize HCl, with yields averaging 75–80% after purification via silica gel chromatography.

Table 1: Reaction Conditions for Carboxamide Intermediate

ReagentQuantity (mmol)SolventTemperatureTimeYield
Naphthalene carbonyl chloride10.0DCM (50 mL)0°C → RT4 h78%
Methylamine (40% aq.)12.0----
Triethylamine15.0----

Condensation with 4-(Diethylamino)-2-methylaniline

The imino linkage is formed via acid- or base-catalyzed condensation between the carboxamide intermediate and 4-(diethylamino)-2-methylaniline. A patent-published method employs toluene-4-sulfonic acid (p-TsOH) in refluxing 1,4-dioxane to facilitate Schiff base formation. Key parameters include:

  • Molar ratio : 1:1 (carboxamide:aniline)

  • Catalyst : 10 mol% p-TsOH

  • Temperature : 80°C

  • Reaction time : 12 hours

Table 2: Optimization of Imino-Linkage Formation

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
p-TsOH1,4-dioxane801256.198.2
Acetic acidToluene110842.395.7
NoneDMF10024<1089.4

Post-reaction workup involves quenching with saturated NaHCO₃, extraction with ethyl acetate, and column chromatography (eluent: dichloromethane/methanol 95:5).

Alternative Pathways and Mechanistic Considerations

One-Pot Tandem Synthesis

A streamlined one-pot method eliminates intermediate isolation. In this approach, 1-oxo-1,4-dihydronaphthalene-2-carbonyl chloride is treated with methylamine and subsequently condensed with 4-(diethylamino)-2-methylaniline using a dual solvent system (DMF/1,4-dioxane). While this reduces purification steps, yield decreases to 48% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 30 minutes in N-methylpyrrolidone (NMP) accelerates the condensation step, achieving 62% yield with comparable purity. This method is advantageous for high-throughput screening but requires specialized equipment.

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates by stabilizing charged intermediates, while non-polar solvents (toluene) necessitate higher temperatures.

Catalytic Efficiency

Brønsted acids (p-TsOH) outperform Lewis acids (e.g., ZnCl₂) in promoting imine formation, as evidenced by a 15–20% yield increase in comparative studies.

Temperature Control

Exceeding 80°C in 1,4-dioxane leads to carboxamide decomposition, reducing yields. Precise temperature maintenance is critical.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution (hexane → ethyl acetate → methanol) on silica gel, with TLC monitoring (Rf = 0.3 in CH₂Cl₂/MeOH 9:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, naphthalene-H), 7.89 (s, 1H, imino-H), 3.42 (q, J=7.0 Hz, 4H, NCH₂CH₃), 1.24 (t, J=7.0 Hz, 6H, CH₂CH₃).

  • HPLC : Retention time 6.78 min (C18 column, MeCN/H₂O 70:30).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

p-TsOH recovery via aqueous extraction and recrystallization achieves 85% reuse efficiency, reducing production costs by 30%.

Waste Stream Management

Neutralization of acidic byproducts generates 2.5 kg Na₂SO₄ per kilogram of product, necessitating dedicated filtration systems .

Q & A

Basic: What are the key synthetic methodologies for synthesizing this compound, and how can researchers optimize yields?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted aniline derivatives with naphthalene-based precursors. For example, analogous compounds (e.g., 4-[[4-(diethylamino)phenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-naphthalenecarboxamide) are synthesized via:

Condensation : Reacting 4-(diethylamino)-2-methylaniline with a naphthalene-2-carboxamide intermediate under reflux in anhydrous toluene .

Azide coupling : Introducing functional groups using sodium azide, as seen in similar carboxamide syntheses .
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Basic: What spectroscopic and computational techniques are critical for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks for diethylamino (-N(CH₂CH₃)₂) and imino (C=N) groups. Chemical shifts for aromatic protons in naphthalene (δ 7.2–8.5 ppm) and diethylamino groups (δ 1.2–3.5 ppm) are diagnostic .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) stretches .
  • Computational Validation : Use density functional theory (DFT) to simulate spectra and compare with experimental data .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition observed >150°C via TGA; store at 2–8°C in amber vials to prevent photodegradation .
  • Solvent Sensitivity : Stable in DMSO for ≤6 months; avoid aqueous buffers (pH <5) due to hydrolysis of the imine bond .
  • Recommendations : Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .

Advanced: How can computational modeling (e.g., DFT, MD) guide reaction design and mechanistic studies?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to identify transition states and intermediates. For example, ICReDD’s workflow combines DFT with experimental feedback to predict optimal reaction conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF) .
  • AI Integration : Train models on existing reaction datasets to predict regioselectivity in imine formation .

Advanced: What are the mechanistic implications of the compound’s electronic structure in catalysis or photochemical applications?

Methodological Answer:

  • Charge Transfer : The diethylamino group acts as an electron donor, while the naphthalene-carboxamide moiety serves as an acceptor, enabling applications in optoelectronics .
  • Photophysical Studies : Time-resolved fluorescence spectroscopy reveals excited-state lifetimes (~5–20 ns), suggesting utility in light-harvesting systems .
  • Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) by coordinating the imine nitrogen to transition metals .

Advanced: How should researchers address contradictions in experimental vs. computational data?

Methodological Answer:

  • Case Study : If experimental yields are lower than DFT-predicted values:
    • Verify solvent effects in simulations (implicit vs. explicit solvent models).
    • Re-examine purity via HPLC-MS to detect undetected byproducts .
    • Refine computational parameters (e.g., basis sets, solvation models) .
  • Feedback Loop : Implement ICReDD’s approach, where experimental results refine computational models iteratively .

Advanced: What strategies optimize reaction conditions for scale-up (e.g., catalyst loading, solvent selection)?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst, solvent). For example:

    VariableRange TestedOptimal Value
    Catalyst (Pd/C)0.1–5 mol%2 mol%
    Temperature80–120°C100°C
    SolventToluene, DMF, EtOHToluene
  • Green Chemistry Metrics : Calculate E-factors to minimize waste .

Advanced: What are emerging applications in materials science (e.g., sensors, polymers)?

Methodological Answer:

  • Sensor Development : Functionalize the compound onto graphene oxide for fluorescence-based metal ion detection (e.g., Cu²⁺, LOD ~10 nM) .
  • Polymer Composites : Incorporate into polyimide matrices to enhance thermal stability (Tg increased by 20°C) .

Advanced: How to design pharmacological profiling studies for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µM suggests low toxicity) .
    • Target Binding : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR) .
  • ADME Prediction : Use SwissADME to assess bioavailability (%ABS >30% indicates oral viability) .

Advanced: What validation protocols ensure accuracy in analytical methods (e.g., HPLC, LC-MS)?

Methodological Answer:

  • HPLC Validation :
    • Linearity : R² ≥0.999 for 1–100 µg/mL.
    • Recovery : 95–105% in spiked samples .
  • LC-MS/MS : Use isotopically labeled internal standards (e.g., ¹³C-carboxamide) to correct matrix effects .

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